2-(Pyrazin-2-yloxy)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyrazin-2-yloxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-2-4-9(8)14-10-7-11-5-6-12-10/h1-7,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYVLUYPXFAYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184168-91-9 | |
| Record name | 2-(pyrazin-2-yloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Characteristics of Pyrazin-2-yloxy Derivatives: A Technical Guide
Executive Summary
Pyrazin-2-yloxy derivatives represent a privileged scaffold in modern medicinal chemistry, serving as bioisosteres for phenoxy and pyridinyloxy moieties. The incorporation of the pyrazine ring—a
This guide provides a rigorous analysis of these derivatives, moving beyond basic descriptions to explore the electronic causality governing their behavior. It addresses the synthetic challenges (specifically the
Molecular Architecture & Electronic Profile
To understand the behavior of pyrazin-2-yloxy derivatives, one must first deconstruct their electronic environment.
The Pyrazine Core vs. The Ether Linkage
The pyrazine ring is significantly electron-deficient due to the inductive withdrawal of two nitrogen atoms at positions 1 and 4.
-
Basicity: Pyrazine is a very weak base with a
of approximately 0.65 , significantly lower than pyridine ( ).[1] -
The Oxygen Bridge: The ether oxygen at position 2 acts as a dual-function substituent. It donates electron density into the ring via resonance (+R effect), slightly activating the C3 and C5 positions, yet it withdraws density via induction (-I effect).
-
Net Effect: The pyrazin-2-yloxy motif remains electron-poor compared to a phenoxy group, making it less susceptible to oxidative metabolism but more reactive toward nucleophilic attack at the C3/C5/C6 positions.
Conformational Dynamics
Unlike biaryl systems, the ether linkage introduces a rotational degree of freedom (
Physicochemical Landscape
The substitution of a benzene ring with a pyrazine core in an ether scaffold alters key drug-like properties.
Table 1: Comparative Physicochemical Metrics
| Property | Phenyl Ether (Ref) | Pyridin-2-yloxy | Pyrazin-2-yloxy | Impact on Drug Design |
| LogP (Lipophilicity) | High (Baseline) | Moderate Decrease | Significant Decrease | Improves "drug-likeness" by lowering lipophilicity without sacrificing aromatic stacking. |
| Aq. Solubility | Low | Moderate | High | The two ring nitrogens act as H-bond acceptors ( |
| Polar Surface Area (tPSA) | Low | ~13 Ų | ~26 Ų | Increased tPSA reduces blood-brain barrier (BBB) permeability but enhances peripheral distribution. |
| Metabolic Liability | CYP Oxidation | N-Oxidation | Ring Oxidation / Hydrolysis | Less prone to CYP-mediated epoxidation than phenyl; N-oxidation is the primary metabolic route. |
Synthetic Pathways & Structural Validation[2][3][4]
The synthesis of pyrazin-2-yloxy derivatives is primarily achieved via Nucleophilic Aromatic Substitution (
The Protocol and the "O- vs. N-" Competition
The reaction typically involves a 2-chloropyrazine and an alcohol/phenol.
-
Mechanism: Addition-Elimination.[2]
-
Critical Control Point: If moisture is present or if the leaving group is poor, the reaction may favor hydrolysis or a Chapman-like rearrangement, leading to the N-alkylated pyrazin-2-one (tautomer) rather than the desired
-linked ether.
Visualization: Synthetic Workflow & Logic
Figure 1: Synthetic pathway logic emphasizing the divergence between the desired ether (O-alkylation) and the pyrazinone byproduct.
Experimental Protocols
Protocol A: High-Fidelity Synthesis of Pyrazin-2-yloxy Ethers
Rationale: This protocol uses NaH to ensure complete deprotonation of the alcohol, maximizing nucleophilicity to favor the kinetic
Reagents:
-
2-Chloropyrazine (1.0 eq)
-
Substituted Alcohol/Phenol (1.1 eq)
-
Sodium Hydride (NaH, 60% in oil) (1.2 eq)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve the alcohol (1.1 eq) in anhydrous DMF (0.5 M concentration).
-
Activation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C to ensure formation of the alkoxide.
-
Coupling: Add 2-chloropyrazine (1.0 eq) dropwise as a solution in minimal DMF.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Checkpoint: Monitor via TLC/LC-MS. Look for the disappearance of the chloride. If the reaction stalls, heat to 60°C, but do not exceed 100°C to avoid rearrangement to the pyrazinone.
-
-
Quench & Workup: Pour carefully into ice-water. Extract with Ethyl Acetate (x3). Wash organics with brine (x3) to remove DMF. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: HPLC-Based LogP Determination
Rationale: Traditional shake-flask methods are slow. This RP-HPLC method correlates retention time (
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm).
-
Mobile Phase: Isocratic Methanol/Water (buffer pH 7.4) at varying ratios (e.g., 60:40).
-
Standards: Inject a mixture of known standards (Pyrazine, Toluene, Naphthalene) to create a calibration curve (
vs. ). -
Calculation:
Where is the dead time (determined by Uracil injection). Interpolate the of the pyrazin-2-yloxy derivative from the calibration curve.
Stability & Metabolic Fate
Hydrolytic Stability
The ether linkage in pyrazin-2-yloxy derivatives is generally stable at physiological pH (1.2 – 7.4).[3] However, under strongly acidic conditions (e.g., 1M HCl, reflux), the ether can cleave, yielding the pyrazin-2-one and the parent alcohol.
Metabolic Hotspots
In drug metabolism (DMPK), the pyrazine ring is susceptible to:
-
N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs) or CYPs, forming N-oxides.
-
Hydroxylation: Occurs at the C5 position (para to the nitrogen), often followed by glucuronidation.
Design Tip: Blocking the C5 position with a small lipophilic group (e.g., -Me, -Cl,
Biological Applications & Logic Flow
Pyrazin-2-yloxy derivatives are not just structural fillers; they are active pharmacophores.
-
Kinase Inhibitors: The nitrogen atoms act as H-bond acceptors for the "hinge region" amino acids in kinase ATP pockets.
-
Antimicrobials: The scaffold disrupts bacterial cell wall synthesis (FtsZ inhibition) in M. tuberculosis.
Visualization: Structure-Property-Activity Relationship (SPAR)
Figure 2: Flowchart mapping structural features to biological outcomes.
References
-
BenchChem Technical Support. (2025).[4] The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem. Link
-
Dolezal, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Link
-
Ferreira, S.B., et al. (2019).[5] Access to N-Alkylpyrazin-2-ones via C–O to C–N Rearrangement of Pyrazinyl Ethers. Journal of Organic Chemistry. Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Link
Sources
Methodological & Application
Application Notes and Protocols: 2-(Pyrazin-2-yloxy)phenol as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of novel agrochemical active ingredients with improved efficacy, selectivity, and environmental profiles necessitates the exploration of new chemical scaffolds. This document provides a detailed technical guide on the synthesis and potential applications of 2-(Pyrazin-2-yloxy)phenol, a promising, yet underexplored, intermediate. We present a robust, step-by-step protocol for its synthesis via a modified Ullmann condensation, and propose its application as a key building block for a new class of hypothetical succinate dehydrogenase inhibitor (SDHI) fungicides. The causality behind experimental choices, self-validating protocols, and in-depth characterization techniques are discussed to ensure scientific integrity and reproducibility.
Introduction: The Potential of the Pyrazinyloxy-Phenyl Scaffold
The pyrazine ring is a well-established pharmacophore in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its presence can influence metabolic stability, binding affinity to target enzymes, and overall physicochemical properties. When coupled with a phenol moiety through an ether linkage, it forms a pyrazinyloxy-phenyl scaffold that holds significant potential for the discovery of new agrochemical entities. This scaffold combines the favorable electronic properties of the pyrazine ring with the versatile reactivity of the phenolic hydroxyl group, making it an attractive starting point for the synthesis of diverse derivatives.
This guide focuses on this compound as a key intermediate. We will first detail a reliable synthetic protocol for its preparation and then explore its potential derivatization into a novel fungicide, drawing parallels with the well-established class of Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are a cornerstone of modern disease management in agriculture, and the development of new SDHI fungicides is crucial to combat the emergence of resistant pathogens.[2][3]
Synthesis of the Intermediate: this compound
The synthesis of this compound can be efficiently achieved through a copper-catalyzed nucleophilic aromatic substitution, specifically a modified Ullmann condensation reaction.[4][5] This method is preferred for its reliability and adaptability to various substituted phenols and aryl halides.
Reaction Principle
The core of this synthesis is the formation of a diaryl ether linkage between 2-chloropyrazine and catechol. The reaction is catalyzed by a copper(I) salt, which facilitates the coupling of the phenoxide, generated in situ, with the aryl halide. The choice of base and solvent is critical to ensure a high yield and minimize side reactions.
Detailed Synthesis Protocol
Reaction: 2-Chloropyrazine + Catechol → this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloropyrazine | 98% | Sigma-Aldrich |
| Catechol | 99% | Alfa Aesar |
| Copper(I) Iodide (CuI) | 99.9% | Strem Chemicals |
| Cesium Carbonate (Cs₂CO₃) | 99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate | - | - |
Instrumentation:
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask, add catechol (1.10 g, 10 mmol), cesium carbonate (4.89 g, 15 mmol), and copper(I) iodide (0.19 g, 1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the mixture at room temperature for 10 minutes. Add 2-chloropyrazine (1.15 g, 10 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization of this compound
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the pyrazine and phenyl protons.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbons of the pyrazine and phenyl rings.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (broad), C-O-C stretching, and aromatic C-H stretching.
-
Mass Spectrometry (ESI-MS): Calculation of m/z for [M+H]⁺.
Proposed Application: Synthesis of a Novel SDHI Fungicide
We propose the use of this compound as a key intermediate in the synthesis of a novel, hypothetical SDHI fungicide. The design of this target molecule is inspired by existing SDHI fungicides that often feature a heterocyclic core, an ether or thioether linkage, and a substituted phenyl ring amide.
Rationale for the Target Molecule
The proposed target molecule, N-(2-((2-(pyrazin-2-yloxy)phenoxy)methyl)phenyl)picolinamide, incorporates several key features:
-
The pyrazinyloxy-phenyl core from our intermediate.
-
A picolinamide moiety, a common feature in several commercial fungicides.
-
An ether linkage to a substituted phenyl ring, providing conformational flexibility which can be crucial for binding to the target enzyme.
Multi-step Synthesis Protocol
The synthesis of the target fungicide from this compound involves two main steps: an etherification reaction followed by an amidation.
Step 1: Etherification of this compound
Reaction: this compound + 2-(Bromomethyl)aniline → 2-((2-(Pyrazin-2-yloxy)phenoxy)methyl)aniline
This step involves a Williamson ether synthesis to couple the phenolic hydroxyl group of our intermediate with 2-(bromomethyl)aniline.
Step-by-Step Procedure:
-
Deprotonation: To a solution of this compound (1.88 g, 10 mmol) in 50 mL of anhydrous acetone, add potassium carbonate (2.07 g, 15 mmol).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add a solution of 2-(bromomethyl)aniline (2.05 g, 11 mmol) in 10 mL of acetone dropwise.
-
Reflux: Reflux the reaction mixture for 8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography.
Step 2: Amidation of the Amino Group
Reaction: 2-((2-(Pyrazin-2-yloxy)phenoxy)methyl)aniline + Picolinoyl chloride → N-(2-((2-(pyrazin-2-yloxy)phenoxy)methyl)phenyl)picolinamide
This final step involves the acylation of the amino group with picolinoyl chloride to form the desired amide linkage.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-((2-(pyrazin-2-yloxy)phenoxy)methyl)aniline (2.93 g, 10 mmol) in 50 mL of dichloromethane, add triethylamine (1.52 mL, 11 mmol).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of picolinoyl chloride (1.56 g, 11 mmol) in 10 mL of dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the final product by recrystallization or column chromatography.
Visualization of Synthetic Pathways and Workflows
Synthesis of this compound
Caption: Synthesis of the key intermediate.
Proposed Synthesis of the SDHI Fungicide
Caption: Proposed two-step fungicide synthesis.
Conclusion and Future Perspectives
This application note provides a comprehensive guide to the synthesis and potential utility of this compound as a valuable intermediate in agrochemical research. The detailed protocols for its synthesis and subsequent elaboration into a hypothetical SDHI fungicide are designed to be robust and reproducible. While the biological activity of the proposed final compound remains to be experimentally validated, the rationale behind its design is grounded in the established principles of agrochemical discovery. Researchers are encouraged to use these protocols as a starting point for their own investigations into this and related chemical scaffolds. Further derivatization of the pyrazine and phenyl rings of the core intermediate could lead to the discovery of novel agrochemicals with a wide range of biological activities.
References
-
Ullmann Condensation - SynArchive. [Link]
-
Cristau, H.-J., et al. (2004). A general and mild Ullmann-type synthesis of diaryl ethers. Organic Letters, 6(6), 913-916. [Link]
-
Ullmann Diaryl Ether Synthesis in Ionic Liquids. [Link]
-
Afzali, A., et al. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications, 13(4), 335-339. [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal. [Link]
-
Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Molecules, 30(11), 2535. [Link]
-
Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science, 59(1), 27-35. [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. [Link]
-
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 29(1), 53. [Link]
-
Structure-Based Discovery of Potential Fungicides as Succinate Ubiquinone Oxidoreductase Inhibitors. Journal of Agricultural and Food Chemistry, 65(4), 859-869. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1184. [Link]
Sources
Application Note: Strategic Synthesis & Utilization of 2-(Pyrazin-2-yloxy)phenol Scaffolds
Executive Summary
The 2-(pyrazin-2-yloxy)phenol scaffold represents a "privileged structure" in medicinal chemistry, merging the electron-deficient pyrazine ring with a nucleophilic phenolic handle.[1] This bi-aryl ether moiety serves as a critical pharmacophore in kinase inhibitors (e.g., targeting FLT3, JAK), TGR5 agonists, and as a linker in PROTAC (Proteolysis Targeting Chimera) design.[1]
This application note provides a definitive guide to synthesizing this scaffold with high regioselectivity, avoiding common pitfalls such as bis-substitution or oxidation. We present two validated protocols: Method A (Direct
Chemical Context & Mechanistic Insight
The "Ortho-Effect" and Reactivity
The synthesis relies on Nucleophilic Aromatic Substitution (
-
Activation: The two nitrogen atoms in the pyrazine ring pull electron density, lowering the LUMO energy at the C-2 position, making it highly susceptible to attack by the phenoxide anion.
-
Challenge: Catechol (1,2-dihydroxybenzene) has two nucleophilic sites. Without control, the reaction proceeds to the bis(pyrazin-2-yloxy)benzene impurity, which is difficult to separate.[1]
Structural Utility[1]
-
Pyrazine Nitrogen: Acts as a weak hydrogen bond acceptor (HBA) in the kinase hinge region.[1]
-
Phenolic -OH: Serves as a versatile "hook" for downstream functionalization via Mitsunobu coupling or alkylation to attach solubilizing tails or specificity elements.[1]
Experimental Protocols
Method A: Direct Regioselective (High Efficiency)
Best for: Large-scale preparation where chromatography is acceptable.[1]
Reaction Scheme:
Reagents:
-
2-Chloropyrazine (1.0 equiv)[1]
-
Catechol (3.0 - 4.0 equiv) [Critical: Excess prevents bis-substitution][1]
-
Potassium Carbonate (
) (1.5 equiv)[1] -
Solvent: DMF or DMSO (Anhydrous)[1]
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Catechol (4.0 equiv) in anhydrous DMF (0.5 M concentration relative to catechol).
-
Deprotonation: Add
(1.5 equiv) . Stir at Room Temperature (RT) for 15 minutes. The solution will darken (oxidation risk; keep under atmosphere).[1] -
Addition: Add 2-Chloropyrazine (1.0 equiv) dropwise or in one portion.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]
-
Checkpoint: Product usually appears at
; bis-product is non-polar ( ).[1]
-
-
Workup (Acid-Base Extraction - Critical Step):
-
Cool to RT. Dilute with water (5x reaction volume).
-
Wash with Diethyl Ether (
) to remove neutral impurities (bis-product and unreacted chloropyrazine).[1] Discard organic layer. -
Acidify the aqueous layer carefully with 1M HCl to pH ~4.[1]
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).[1] The product (phenol) moves into the organic phase.[1][3]
-
Dry EtOAc layer over
, filter, and concentrate.[1]
-
-
Purification: Flash column chromatography (Gradient: 0
40% EtOAc in Hexanes).
Method B: Protection-Deprotection Strategy (High Purity)
Best for: GMP-like synthesis or when bis-substitution is persistent.[1]
Reaction Scheme:
Step-by-Step Protocol:
-
Coupling: React 2-Chloropyrazine (1.0 equiv) with 2-Methoxyphenol (Guaiacol, 1.1 equiv) and
(1.5 equiv) in DMF at 90°C. -
Demethylation:
-
Yield: Typically >85% over two steps with minimal chromatographic purification required.[1]
Workflow Visualization
Figure 1: Decision matrix for the synthesis of the phenoxypyrazine scaffold.
Downstream Application: Ligand Functionalization
Once the scaffold is synthesized, the free phenolic -OH allows for the attachment of "tails" typical in drug discovery (e.g., morpholine chains for solubility, or E3 ligase recruiters).
Protocol: Mitsunobu Coupling
-
Dissolve: this compound (1.0 equiv), Target Alcohol (
, 1.2 equiv), and Triphenylphosphine ( , 1.5 equiv) in anhydrous THF. -
Add: DIAD or DEAD (1.5 equiv) dropwise at 0°C.
-
Stir: Warm to RT and stir for 12 hours.
-
Result: Formation of the ether linkage with inversion of configuration if
is chiral.
Comparative Data: Solvent Effects on Yield[1]
| Solvent | Base | Temp (°C) | Time (h) | Yield (Method A) | Notes |
| DMF | 80 | 4 | 78% | Standard, easy workup.[1] | |
| DMSO | 90 | 2 | 82% | Harder to remove solvent.[1] | |
| MeCN | Reflux | 12 | 45% | Too slow; pyrazine unreactive.[1] | |
| Water | NaOH | 100 | 6 | 30% | Hydrolysis of Cl competes.[1] |
Analytical Validation (QC)
To confirm the identity of this compound, look for these characteristic NMR signals:
-
1H NMR (DMSO-d6):
References
-
Synthesis of Pyrazin-2-yloxy derivatives
-
Nucleophilic Aromatic Substitution Mechanisms
-
Physical Properties & Safety
-
Demethylation Strategies
Sources
- 1. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(Pyrazin-2-yloxy)phenol
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 2-(Pyrazin-2-yloxy)phenol. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this compound. Our goal is to synthesize technical accuracy with field-proven insights to help you achieve optimal purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in crude this compound typically originate from the starting materials, side reactions, or degradation. Common contaminants include:
-
Unreacted Starting Materials: Residual catechol and 2-chloropyrazine (or other pyrazinyl halide/leaving group).
-
Over-alkylation Products: Bis(pyrazin-2-yloxy)benzene, where both phenolic hydroxyl groups of catechol have reacted.
-
Oxidation Products: The phenolic moiety is susceptible to air oxidation, especially under basic conditions or in the presence of trace metals, leading to the formation of colored quinone-type impurities.[1] This often manifests as a pink, brown, or black discoloration of the crude product.
-
Residual Solvents: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove.
Q2: Why is my crude product highly colored, and how does this impact purification?
A2: A distinct color (often pink, brown, or yellow) is typically due to the formation of oxidative degradation products.[1] While often present in small quantities, these highly conjugated systems can impart significant color. During purification, they may co-elute with the desired product in chromatography or get trapped in the crystal lattice during recrystallization, making it difficult to obtain a colorless final product.
Q3: What are the primary purification strategies for this compound?
A3: The three most effective methods for purifying this compound are:
-
Acid-Base Extraction: This technique leverages the acidic nature of the phenolic proton. It is highly effective for separating the acidic product from neutral or basic impurities.[2][3]
-
Column Chromatography: Typically using silica gel, this method separates compounds based on polarity and is excellent for removing impurities with different polarity profiles, such as over-alkylation products.[4]
-
Recrystallization: This is a final polishing step used to obtain highly crystalline, pure material. It relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[5]
Purification Method Selection
Choosing the right purification strategy depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization: Low or No Yield | 1. Too much solvent was used: The solution is not saturated upon cooling, so the product remains dissolved.[6][7] 2. Inappropriate solvent choice: The compound is too soluble in the solvent even at low temperatures. 3. Premature crystallization: The product crystallized in the funnel during a hot filtration step.[6] | 1. Boil off a portion of the solvent to concentrate the solution and attempt to cool again.[6] Recover all material by evaporating the solvent and restart with less solvent. 2. Recover the compound and attempt recrystallization with a different solvent or a two-solvent system (e.g., Methanol/Water or Ethyl Acetate/Hexane).[8] 3. Ensure the filtration apparatus (funnel, flask) is pre-heated before filtering the hot solution. Wash the filter paper with a small amount of hot solvent to recover any trapped product.[8] |
| Recrystallization: Product "Oils Out" | 1. Solution is supersaturated: The compound comes out of solution too quickly and above its melting point.[7] 2. Significant impurities present: Impurities can depress the melting point of the mixture, causing it to melt in the hot solvent.[9] | 1. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (1-5% more) and allow it to cool much more slowly.[7] 2. The crude material may be too impure for recrystallization. First, purify by column chromatography or acid-base extraction to remove the bulk of impurities, then recrystallize the partially purified product. |
| Column Chromatography: Poor Separation | 1. Incorrect mobile phase: The polarity of the eluent is too high (all compounds elute quickly) or too low (product does not move). 2. Column overloading: Too much crude material was loaded onto the column. 3. Co-eluting impurities: An impurity has a very similar polarity to the product. | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired product. A common starting point is a gradient of Hexane/Ethyl Acetate.[4] 2. As a rule of thumb, use a silica-to-compound mass ratio of at least 50:1. 3. Use a shallower solvent gradient during elution to improve resolution.[4] If this fails, consider a different stationary phase (e.g., alumina, C18) or an alternative purification technique like preparative HPLC. |
| Final Product is Colored (Pink/Brown) | 1. Oxidation during workup: Exposure to air during a basic extraction can cause oxidation.[1] 2. Trace metal contamination: Metal ions can catalyze oxidation. 3. Colored impurities trapped in crystals. | 1. Minimize the time the product spends in a basic aqueous solution. Consider sparging solutions with nitrogen or argon. 2. Use high-purity solvents and reagents. 3. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[5] Caution: Using too much charcoal can significantly reduce your yield by adsorbing the product.[6] |
| Acid-Base Extraction: Emulsion Forms | 1. Vigorous shaking: Overly aggressive shaking of the separatory funnel creates a stable emulsion. 2. Solutions are too concentrated. | 1. Gently invert the funnel for mixing instead of vigorous shaking. To break an existing emulsion, let it stand for a longer period, gently swirl, or add a small amount of brine (saturated NaCl solution). 2. Dilute both the organic and aqueous layers with their respective pure solvents. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral impurities, such as unreacted 2-chloropyrazine or over-alkylated byproducts. It exploits the acidity of the phenolic hydroxyl group.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Base Extraction: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and invert gently several times, venting frequently to release any pressure. Avoid vigorous shaking. The phenolate salt of the product will move into the aqueous layer.[3]
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M NaOH solution two more times to ensure all the phenolic product has been extracted. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the solution becomes acidic (pH ~2, check with pH paper). The purified product should precipitate out as a solid or oil.
-
Product Extraction: Transfer the acidified mixture back to a separatory funnel and extract the purified product back into an organic solvent (e.g., ethyl acetate, 3x volumes equal to the aqueous layer).
-
Drying and Evaporation: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for separating compounds based on polarity. It is particularly useful when impurities have similar acidity but different polarities compared to the product.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A good system will give the product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column. Begin eluting with the non-polar solvent (or initial solvent mixture), collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).[4]
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and run it in the optimized solvent system.
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
This is often the final step to obtain a highly pure, crystalline solid. The key is to find a solvent in which the compound is soluble when hot but poorly soluble when cold.[10]
Step-by-Step Methodology:
-
Solvent Selection: Based on literature for similar compounds, methanol or ethanol are good starting points.[11][12] Place a small amount of crude product in a test tube and add the chosen solvent dropwise while heating until it just dissolves. Allow it to cool to see if crystals form. A good solvent will dissolve the compound when boiling but yield crystals upon cooling to room temperature or 0 °C.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.[10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and perform a rapid hot gravity filtration to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Allow the crystals to dry under vacuum to remove all residual solvent.
References
- ResearchGate. (2015, February 3). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 24, 2026, from [Link]
-
CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Acta Crystallographica Section E. (2012). 2-{[(Pyrazin-2-yl)amino]methyl}phenol. National Center for Biotechnology Information. [Link]
- SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food.
-
Brainly. (2023, September 15). Why might we lose some yield during the recrystallization process?[Link]
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester Chemistry Department.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
- University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs.
- BenchChem. (2025, September 12). Petroleum Ether Purity Metrics.
- University of Toronto. (n.d.). recrystallization, filtration and melting point.
-
Molbank. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. [Link]
- Google Patents. (n.d.). Purification of phenol.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 11. 2-{[(Pyrazin-2-yl)amino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity | MDPI [mdpi.com]
Technical Support Center: Solvent Selection for Recrystallizing 2-(Pyrazin-2-yloxy)phenol
Welcome to the technical support guide for the purification of 2-(Pyrazin-2-yloxy)phenol. This resource, designed for researchers and drug development professionals, provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the critical process of recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallization and why is solvent selection so critical?
Recrystallization is a fundamental purification technique for solid compounds.[1] The core principle is based on the differential solubility of a compound in a given solvent at different temperatures.[2] Ideally, the compound of interest should be highly soluble in a solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[3] Impurities, on the other hand, should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate).[2]
The choice of solvent is the most critical parameter for a successful recrystallization. An inappropriate solvent can lead to poor recovery, failure to form crystals, or co-precipitation of impurities, defeating the purpose of the purification.
Q2: What are the key characteristics of an ideal recrystallization solvent for this compound?
Based on established principles, an ideal solvent for this compound should exhibit the following characteristics:
-
Significant Solubility Differential: The compound should be sparingly soluble at room temperature but completely soluble in a minimal amount of the boiling solvent.[4] This temperature coefficient is essential for maximizing yield.[3]
-
Inertness: The solvent must not react chemically with this compound.[3]
-
Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out" (see Q7).[5]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[3]
-
Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[2]
Q3: How can I predict a good starting solvent for this compound based on its structure?
The "like dissolves like" principle is a useful guideline.[4] Let's analyze the structure of this compound:
-
Phenol Group (-OH): This group is polar and capable of hydrogen bond donation and acceptance.
-
Pyrazine Ring: This heterocyclic aromatic ring contains two nitrogen atoms, making it moderately polar and a hydrogen bond acceptor.
-
Ether Linkage (-O-): The ether oxygen adds to the molecule's polarity.
-
Aromatic Rings: The benzene and pyrazine rings contribute non-polar character.
The combination of these functional groups suggests that this compound is a molecule of intermediate to high polarity. Therefore, solvents in the mid-to-high polarity range are excellent starting points. Very non-polar solvents (e.g., hexane, toluene) are unlikely to dissolve it even when hot, while highly polar solvents like water might dissolve it too readily at room temperature. Alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate) are logical candidates to screen first. A published procedure for a structurally related pyrazine derivative successfully used methanol for recrystallization, making it a prime candidate.[6]
Experimental Protocols & Workflows
Workflow for Solvent Selection
The following diagram outlines the logical workflow for identifying a suitable recrystallization solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
Protocol 1: Small-Scale Solvent Screening
This trial-and-error method is essential for efficiently identifying a suitable solvent without committing a large amount of your crude product.[4]
Materials:
-
Crude this compound
-
Small test tubes or vials
-
A selection of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water)
-
Heat source (hot plate or sand bath)
-
Stirring rod
Procedure:
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the test solvent dropwise (approx. 0.5 mL) at room temperature. Agitate the mixture. Observe if the solid dissolves completely. If it does, the solvent is unsuitable as a single solvent because recovery will be poor.[1]
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[4]
-
Continue adding small portions of the hot solvent until the solid just dissolves. Be patient, as dissolution near the boiling point can take time. Avoid adding a large excess of solvent, as this is a common cause of low yield.[7]
-
Once dissolved, allow the solution to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.
-
Evaluate the result:
-
Ideal: Abundant crystal formation is observed. This is a promising solvent.
-
Poor: No or very few crystals form. This indicates the compound is too soluble, or too much solvent was added.[8]
-
Unsuitable: The compound remains insoluble even in the boiling solvent.
-
Data Summary Table for Solvent Screening
Use the following table to record your observations from Protocol 1.
| Solvent | Polarity Index | Solubility at 25 °C (Cold) | Solubility at Boiling Point (Hot) | Observations Upon Cooling | Suitability |
| Hexane | 0.1 | e.g., Insoluble | e.g., Insoluble | e.g., No change | Poor |
| Toluene | 2.4 | ||||
| Ethyl Acetate | 4.4 | ||||
| Acetone | 5.1 | ||||
| Isopropanol | 3.9 | ||||
| Ethanol | 4.3 | ||||
| Methanol | 5.1 | e.g., Sparingly Soluble | e.g., Soluble | e.g., Good crystal formation | Promising |
| Water | 10.2 |
Q4: What should I do if no single solvent is ideal?
If you find that your compound is readily soluble in one solvent at room temperature and insoluble in another, a mixed-solvent system (or solvent pair) is an excellent option.[9] The two solvents must be completely miscible with each other (e.g., ethanol and water, acetone and hexane).[9]
For this compound, a likely successful pair would be a polar solvent in which it is soluble (like ethanol or acetone) and a non-polar solvent in which it is insoluble (like water or hexane).
Protocol 2: Recrystallization Using a Mixed-Solvent System
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent (the one in which it is soluble).
-
Ensure the solution is near its boiling point.
-
Add the "bad" solvent (the anti-solvent, in which the compound is insoluble) dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.[9]
-
If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as described for the single-solvent method. Crystals should form as the solubility decreases.
Troubleshooting Guide
Q5: I'm observing an oil instead of crystals. What is "oiling out" and how can I prevent it?
Problem: "Oiling out" occurs when the solute separates from the solution as a liquid layer rather than a solid crystal lattice.[8] This is problematic because the oil can trap impurities, which then get incorporated into the solid when it eventually freezes, leading to poor purification.[10]
Common Causes:
-
High Impurity Level: A significant amount of impurity can depress the melting point of your compound, causing it to liquefy at the recrystallization temperature.[5]
-
Low Melting Point: The melting point of the compound itself may be lower than the boiling point of the chosen solvent.[5]
-
Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation, favoring the formation of a disordered liquid phase over an ordered crystal structure.[11]
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level, then attempt to cool it again, but much more slowly.[8]
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point.
-
Promote Slow Cooling: Insulate the flask (e.g., with paper towels or a cork ring) to ensure the temperature drops very gradually.[8] This gives the molecules more time to align into a proper crystal lattice.
-
Seeding: Add a single, pure seed crystal to the slightly cooled, saturated solution to provide a nucleation site and encourage controlled crystal growth.[11]
Q6: My compound won't crystallize, even after cooling. What steps can I take?
Problem: The solution remains clear (supersaturated) even after cooling in an ice bath.
Common Causes:
-
Too Much Solvent: This is the most frequent cause.[5] Even a small excess of solvent can keep the entire compound dissolved.[7]
-
Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, and crystallization has not been initiated.[5]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[7]
-
Seeding: Add a tiny crystal of the pure compound, if available.[5]
-
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[8] Be careful not to evaporate too much. Cool the now more concentrated solution again and see if crystals form.
-
Use an Anti-Solvent: If you are using a single solvent and have a known anti-solvent (one in which the compound is insoluble), you can carefully add the anti-solvent dropwise to the cooled solution to force precipitation. This should be a last resort as it can sometimes cause the product to "crash out" with impurities.
Q7: My final yield is very low. What are the common causes and how can I improve recovery?
Problem: After filtration and drying, the mass of the recovered pure product is significantly less than the starting material (e.g., <50% recovery).
Common Causes:
-
Using a Large Excess of Solvent: As mentioned, this keeps a significant portion of your product dissolved in the mother liquor even when cold.[8][12] A portion of the compound will always be lost to the mother liquor, but this should be minimized.[13]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can crystallize in the filter paper and be lost.[14]
-
Inefficient Filtration/Transfer: Mechanical losses can occur when transferring the solid between flasks or if some solid passes through the filter paper.[15]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve and wash away some of your product.[7]
Solutions:
-
Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.
-
Second Crop Recovery: Do not discard the mother liquor (the filtrate) immediately. You can often recover a "second crop" of crystals by boiling off a portion of the solvent from the filtrate and re-cooling it.[8] Note that this second crop may be less pure than the first.
-
Ensure Proper Technique: When filtering, use a filter paper with the appropriate pore size. When washing, use a minimal amount of ice-cold recrystallization solvent and allow the vacuum to pull the solvent through quickly.
Q8: Are there any specific considerations for phenolic or pyrazine-containing compounds?
Yes. While the general principles apply, the functional groups in this compound warrant special attention:
-
Phenolic Compounds and Decolorizing Carbon: If your crude product is colored and you wish to use activated charcoal (decolorizing carbon) to remove colored impurities, use it sparingly. Phenolic compounds can sometimes be adsorbed onto the surface of the charcoal, which will reduce your yield.[8] Furthermore, some grades of charcoal may contain iron impurities that can form colored complexes with phenols.[9] Always add charcoal to the hot (but not boiling) solution and perform a hot filtration to remove it before cooling.[9]
-
Basicity of Pyrazine: The pyrazine ring is weakly basic.[16] Therefore, using a highly acidic solvent system (e.g., acetic acid) is generally not recommended as it could potentially protonate the nitrogen atoms, drastically changing the compound's solubility characteristics. Neutral solvents are the safest choice.
By systematically applying these principles and troubleshooting steps, you can develop a robust and efficient recrystallization protocol for achieving high-purity this compound.
References
-
brainly.com. (2023, September 15). Why might we lose some yield during the recrystallization process? Available from: [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Available from: [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]
-
University of Toronto. (n.d.). recrystallization, filtration and melting point. Available from: [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]
-
Tanta University. (n.d.). Recrystallization. Available from: [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Available from: [Link]
-
Wired Chemist. (n.d.). Recrystallization. Available from: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link]
-
Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason.... Available from: [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.4D: The Unavoidable Loss of Recovery. Available from: [Link]
-
MDPI. (2004, February 24). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Available from: [Link]
-
Michigan State University. (n.d.). Recrystallization. Available from: [Link]
-
PubChemLite. (n.d.). This compound (C10H8N2O2). Available from: [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Available from: [Link]
-
ResearchGate. (2025, July 5). (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Available from: [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2021, September 1). Pyrazine and its derivatives- synthesis and activity-a review. Available from: [Link]
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Technical Support Center: Optimizing pH Conditions for 2-(Pyrazin-2-yloxy)phenol Extraction
Welcome to the technical support center for the efficient extraction of 2-(Pyrazin-2-yloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice. Here, you will find scientifically grounded answers to common questions and troubleshooting tips to streamline your extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind optimizing pH for the extraction of this compound?
The extraction of this compound, a weakly acidic phenolic compound, is governed by its acid-base properties. The key to an efficient liquid-liquid extraction is to control the ionization state of the molecule, which is directly influenced by the pH of the aqueous phase.
-
In its neutral (protonated) form , this compound is more soluble in organic solvents.
-
In its ionized (deprotonated) phenolate form , it becomes more soluble in the aqueous phase.
The transition between these two states is dictated by the compound's pKa, which is the pH at which 50% of the compound is in its ionized form. To achieve a successful separation, the pH of the aqueous layer must be adjusted to be at least 2 pH units away from the pKa of the compound.[1]
Q2: What is the pKa of this compound, and how does it influence the extraction strategy?
This estimated pKa is the cornerstone of your extraction strategy:
-
To extract into an organic solvent: The pH of the aqueous phase should be adjusted to ≤ 6.0 (at least 2 pH units below the estimated pKa). At this pH, the compound will be predominantly in its neutral, more lipophilic form, favoring partitioning into the organic phase.
-
To extract into the aqueous phase (or to remove acidic impurities from an organic solution): The pH of the aqueous phase should be adjusted to ≥ 11.0 (at least 2 pH units above the estimated pKa). This will convert the phenol into its water-soluble phenolate salt.
Q3: Which organic solvents are suitable for the extraction of this compound?
The choice of organic solvent is critical and depends on several factors including the compound's solubility, solvent volatility, and immiscibility with water. Based on the structure of this compound, which contains both aromatic and polar functional groups, the following solvents are recommended:
-
Ethyl acetate: A good general-purpose solvent with moderate polarity.
-
Dichloromethane (DCM): A denser-than-water solvent that can be effective, but carries environmental and health concerns.[7]
-
Methyl tert-butyl ether (MTBE): A less dense and often preferred alternative to diethyl ether due to its lower tendency to form peroxides.[7]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener, bio-based solvent that has shown high extraction yields for phenolic compounds.[8][9]
It is advisable to perform a small-scale solubility test to determine the most effective solvent for your specific application.
Experimental Protocol: pH Optimization for Extraction
This protocol provides a systematic approach to determine the optimal pH for the extraction of this compound from an aqueous solution into an organic solvent.
Materials:
-
Aqueous solution containing this compound
-
Selected organic solvent (e.g., ethyl acetate)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter or pH paper
-
Separatory funnels
-
Standard laboratory glassware
Procedure:
-
Prepare a series of aqueous solutions at different pH values:
-
Take equal volumes of your aqueous sample containing this compound.
-
Adjust the pH of each sample to a range of values, for example: pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, and 10.0, using 0.1 M HCl or 0.1 M NaOH.
-
-
Perform the liquid-liquid extraction:
-
Transfer each pH-adjusted aqueous solution to a separate separatory funnel.
-
Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).[7]
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[7]
-
Allow the layers to separate completely.
-
-
Isolate and analyze the organic phase:
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic layer into a clean, labeled flask.
-
Analyze the concentration of this compound in each organic extract using a suitable analytical method (e.g., HPLC-UV, GC-MS).
-
-
Determine the optimal pH:
-
Plot the concentration of the extracted compound in the organic phase against the pH of the aqueous phase.
-
The pH that yields the highest concentration of this compound in the organic phase is the optimal pH for extraction.
-
Data Presentation
Table 1: Predicted Partitioning Behavior of this compound at Different pH Values
| Aqueous Phase pH | Predominant Species | Expected Partitioning Behavior |
| < 6.0 | Neutral Phenol | Favors Organic Phase |
| 6.0 - 10.0 | Mixture of Phenol and Phenolate | Partitioning between phases |
| > 10.0 | Phenolate Anion | Favors Aqueous Phase |
Visualizations
Caption: Workflow for pH Optimization of this compound Extraction.
Troubleshooting Guide
Issue 1: Emulsion Formation at the Interface
An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases. This is a very common problem in liquid-liquid extraction.[10]
Causes:
-
High concentrations of surfactants or other emulsifying agents in the sample matrix.[10]
-
Vigorous shaking, especially with samples containing proteins or fatty acids.[10]
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
"Salting Out": Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[10][11]
-
Change the pH: A slight adjustment of the pH can sometimes destabilize the emulsion.
-
Filtration: Pass the entire mixture through a plug of glass wool or Celite.[11]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.[10]
-
Add a Different Solvent: A small amount of a different organic solvent might help to break the emulsion.[10]
Issue 2: Low Extraction Yield
Causes:
-
Incorrect pH: The pH of the aqueous phase may not be optimal for partitioning into the organic phase. Ensure the pH is at least 2 units below the estimated pKa of 8.0-9.0.
-
Insufficient Mixing: The two phases may not have been in adequate contact. Ensure thorough mixing.
-
Incorrect Solvent Choice: The compound may have low solubility in the chosen organic solvent.
-
Insufficient Number of Extractions: A single extraction may not be sufficient. Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.
Solutions:
-
Verify and Adjust pH: Double-check the pH of the aqueous phase before extraction.
-
Increase Mixing Time/Intensity: Ensure adequate mixing, but be mindful of emulsion formation.
-
Test Different Solvents: Perform small-scale extractions with a variety of recommended solvents.
-
Perform Multiple Extractions: Extract the aqueous phase 2-3 times with fresh portions of the organic solvent and combine the organic extracts.[7]
Issue 3: Poor Phase Separation or Phase Inversion
Causes:
-
Similar Densities: The densities of the organic and aqueous phases may be too similar.
-
High Solute Concentration: High concentrations of salts or other solutes in the aqueous phase can increase its density, potentially causing it to become the lower layer even with a less dense organic solvent.
Solutions:
-
Add Brine: Adding a saturated NaCl solution to the aqueous phase will increase its density and improve separation.
-
Choose a Solvent with a Significantly Different Density: If phase inversion is a recurring issue, consider using a solvent with a density that is substantially different from water (e.g., dichloromethane, density ~1.33 g/mL, or hexane, density ~0.66 g/mL).
-
Small-Scale Test: Before a large-scale extraction, perform a small test to confirm which layer is which by adding a drop of water and observing where it goes.
References
-
Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. ACS Publications. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. YouTube. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. [Link]
-
Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Schlegel Group. [Link]
-
Absolute pKa determinations for substituted phenols. SciSpace. [Link]
-
Tips & Tricks: Emulsions. Department of Chemistry : University of Rochester. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
Chapter 24: Phenols. University of Rochester. [Link]
-
7.9: How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. [Link]
-
7.4: Acid-base Properties of Phenols. Chemistry LibreTexts. [Link]
-
Ion-pair assisted liquid–liquid extraction for selective separation and analysis of multiclass pesticide residues in environmental waters. Analytical Methods (RSC Publishing). [Link]
-
The Effect of Substituents on pKa. Lumen Learning. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. ResearchGate. [Link]
-
Effective Liquid–Liquid Extraction for the Recovery of Grape Pomace Polyphenols from Natural Deep Eutectic Solvents (NaDES). MDPI. [Link]
-
Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Ecoxtract. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ecoxtract.com [ecoxtract.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Multi-technique Approach to the Structural Elucidation of 2-(Pyrazin-2-yloxy)phenol: A Comparative Guide
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research. For researchers and scientists working with heterocyclic compounds, a comprehensive understanding of analytical techniques is paramount. This guide provides an in-depth analysis of the 1H NMR interpretation of 2-(Pyrazin-2-yloxy)phenol, a molecule of interest in medicinal chemistry, and compares this powerful technique with other instrumental methods for a holistic structural elucidation.
The Central Role of 1H NMR in Structural Analysis
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the primary tool for determining the structure of organic molecules in solution. Its ability to provide information about the number of different types of protons, their chemical environments, and their spatial relationships makes it indispensable. The interpretation of a 1H NMR spectrum is a process of decoding the electronic and steric influences on each proton within a molecule.
For this compound, we can anticipate a spectrum that is a composite of two distinct aromatic systems: a substituted phenol and a substituted pyrazine ring, linked by an ether oxygen.
Theoretical 1H NMR Interpretation of this compound
A detailed prediction of the 1H NMR spectrum of this compound requires an analysis of the electronic effects of the substituents on both aromatic rings. The ether linkage (-O-) acts as an electron-donating group through resonance on the phenol ring, while the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1]
Molecular Structure and Proton Numbering
Caption: Structure of this compound with proton numbering.
Predicted Chemical Shifts and Splitting Patterns:
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] | Rationale |
| Phenolic OH | 5.0 - 9.0 | Broad Singlet | - | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and may exchange with D2O. |
| H-3, H-4, H-5, H-6 | 6.8 - 7.5 | Multiplets | 2-9 | These four protons on the phenol ring will exhibit complex splitting patterns (doublet of doublets, triplets) due to ortho, meta, and para couplings. The electron-donating ether oxygen will shield these protons, shifting them slightly upfield compared to unsubstituted benzene. |
| Pyrazine H-a, H-b, H-c | 8.0 - 8.6 | Multiplets | 1-3 | The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, causing a significant downfield shift for the attached protons.[1] For a monosubstituted pyrazine, we expect three distinct signals, likely appearing as doublets or doublet of doublets with small coupling constants typical for pyrazine systems. For instance, in a related compound, 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol, the pyrazine protons appear as a multiplet in the 8.3-8.6 ppm range.[2] |
A Comparative Analysis with Alternative Spectroscopic Techniques
While 1H NMR is a powerful first-line technique, a comprehensive structural elucidation often necessitates a multi-technique approach. The following table compares the utility of other common analytical methods in the context of this compound.
| Analytical Technique | Information Provided | Strengths for this compound | Limitations |
| 13C NMR | Number and electronic environment of carbon atoms. | Confirms the presence of 10 unique carbon atoms and distinguishes between the electron-rich phenol carbons and the electron-poor pyrazine carbons. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. |
| 2D NMR (COSY) | Correlation between coupled protons. | Unambiguously identifies which protons are adjacent on the phenol and pyrazine rings, aiding in the assignment of the complex multiplets.[3][4] | Does not provide information about carbons or long-range correlations. |
| 2D NMR (HSQC/HMBC) | Correlation between protons and directly attached (HSQC) or long-range (HMBC) carbons. | Connects the proton signals to their corresponding carbon atoms, providing definitive assignment of both 1H and 13C spectra. | Requires more sophisticated instrumentation and expertise in data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular weight (188.19 g/mol ) and provides structural information through characteristic fragmentation of the ether linkage and the aromatic rings.[5] PubChem predicts a base peak at m/z 189.06586 for [M+H]+.[1] | Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of the phenolic -OH group (broad band around 3300-3500 cm⁻¹), C-O ether linkage (around 1200-1250 cm⁻¹), and aromatic C-H and C=C bonds.[6] | Provides limited information on the overall molecular skeleton. |
Experimental Workflow for Structural Elucidation
Caption: A typical workflow for the comprehensive structural elucidation of an organic molecule.
Experimental Protocols
1. 1H and 13C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
1H NMR Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient.
-
13C NMR Acquisition: Acquire the 13C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans will be required compared to 1H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
2. Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. A full scan from m/z 50 to 500 should be sufficient to observe the molecular ion.
-
Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
Conclusion
The structural elucidation of this compound serves as an excellent case study for the power and complementarity of modern analytical techniques. While 1H NMR provides the initial and most detailed roadmap of the proton framework, its true potential is realized when integrated with 13C NMR, 2D NMR techniques, mass spectrometry, and IR spectroscopy. This multi-faceted approach ensures a self-validating system, providing the high level of confidence in structural assignment that is critical for advancing research and development in the chemical sciences.
References
-
Jarrahpour, A. A., Motamedifar, M., Hadi, N., & Zarei, M. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(1), M373. [Link]
-
RSC Publishing. (2022, January 27). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances, 12(7), 4045-4057. [Link]
-
MDPI. (2023, July 29). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(15), 5808. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) Azopy-OH and (b) Azopy-BZ. Retrieved February 23, 2026, from [Link]
-
MDPI. (2021, September 29). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 26(19), 5941. [Link]
-
PubChemLite. (n.d.). This compound (C10H8N2O2). Retrieved February 23, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved February 23, 2026, from [Link]
-
PMC. (n.d.). 2-{[(Pyrazin-2-yl)amino]methyl}phenol. Retrieved February 23, 2026, from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
YouTube. (2020, December 17). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. [Link]
Sources
Comparative Guide: Synthetic Routes for 2-(Pyrazin-2-yloxy)phenol
Executive Summary
The synthesis of 2-(Pyrazin-2-yloxy)phenol represents a classic challenge in heterocyclic chemistry: coupling an electron-deficient heterocycle (pyrazine) with a bidentate nucleophile (catechol) while controlling chemoselectivity. This scaffold is a critical intermediate in the development of phenoxypyrazine herbicides and specific kinase inhibitors.
This guide compares three distinct synthetic strategies:
-
Direct Nucleophilic Aromatic Substitution (SNAr): The most atom-economical route, favored for industrial scale-up but plagued by bis-alkylation byproducts.
-
Protected Phenol Route (via Guaiacol): A two-step precision synthesis ensuring high regioselectivity, ideal for pharmaceutical-grade purity.
-
Surfactant-Mediated Aqueous Synthesis: A green chemistry approach utilizing micellar catalysis to eliminate toxic dipolar aprotic solvents.
Mechanistic Foundation
The core bond-forming event in all three routes is a Nucleophilic Aromatic Substitution (SNAr) . The pyrazine ring, being electron-deficient due to the two nitrogen atoms, acts as the electrophile. The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex .[1][2]
Mechanism Diagram
The following diagram illustrates the transition state logic essential for optimizing reaction conditions.
Caption: The SNAr pathway proceeds via a rate-determining nucleophilic attack, forming a resonance-stabilized Meisenheimer intermediate before chloride elimination.
Detailed Synthetic Protocols
Route A: Direct SNAr (Stoichiometry-Controlled)
Best for: Large-scale production where chromatography is available. Challenge: Preventing the formation of 2,2'-(pyrazine-2,5-diyl)bis(oxy)diphenol (bis-substitution).
Protocol:
-
Reagents: Catechol (1.5 equiv), 2-Chloropyrazine (1.0 equiv), K₂CO₃ (2.0 equiv).
-
Solvent: DMF or DMSO (Anhydrous).
-
Procedure:
-
Dissolve catechol in DMF under N₂ atmosphere.
-
Add K₂CO₃ and stir at RT for 30 mins to generate the mono-phenolate anion. Note: The pKa of catechol (First OH ≈ 9.8) allows deprotonation by carbonate, but the second OH (pKa ≈ 13) is less acidic, aiding selectivity.
-
Add 2-Chloropyrazine dropwise to the mixture.
-
Heat to 80°C for 4–6 hours.
-
Workup: Dilute with water, acidify to pH 5 (to protonate the phenol), and extract with Ethyl Acetate.
-
Purification: Column chromatography is required to separate the mono-product from the excess catechol and trace bis-products.
-
Route B: The Protected Route (Guaiacol Strategy)
Best for: High-purity applications (MedChem) where bis-alkylation must be zero. Logic: Uses 2-Methoxyphenol (Guaiacol) to block the second oxygen site, followed by demethylation.
Protocol:
-
Step 1: Coupling
-
React Guaiacol (1.0 equiv) with 2-Chloropyrazine (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in Acetonitrile at reflux (80°C) for 12 hours.
-
Result: Quantitative conversion to 2-(2-methoxyphenoxy)pyrazine.
-
-
Step 2: Demethylation [3]
-
Dissolve the intermediate in dry DCM at 0°C.
-
Slowly add BBr₃ (Boron Tribromide, 2.5 equiv). Caution: BBr₃ is pyrophoric.
-
Allow to warm to RT and stir for 4 hours.
-
Quench: Pour slowly into ice water.
-
Result: The methyl group is cleaved, yielding the free phenol.
-
Route C: Surfactant-Mediated Aqueous Synthesis (Green)
Best for: Sustainability and safety (avoiding DMF/DMSO). Logic: Uses amphiphilic polymers (e.g., HPMC or TPGS-750-M) to create lipophilic nanoreactors in water, concentrating reactants and accelerating the rate.
Protocol:
-
Medium: 2 wt% TPGS-750-M or HPMC (Hydroxypropyl methylcellulose) in Water.
-
Reagents: Catechol (1.2 equiv), 2-Chloropyrazine (1.0 equiv), Triethylamine (Et₃N).
-
Procedure:
-
Combine reactants in the aqueous surfactant solution.
-
Stir vigorously at 45–50°C. The reaction often proceeds faster than in organic solvents due to the "hydrophobic effect" pushing reactants together.
-
Workup: Extract with a minimal amount of green solvent (e.g., 2-MeTHF) or simply filter if the product precipitates (pH adjustment may be needed).
-
Comparative Analysis
The following table summarizes the trade-offs between the three routes based on experimental data and process metrics.
| Feature | Route A: Direct SNAr | Route B: Protected (Guaiacol) | Route C: Aqueous/Green |
| Overall Yield | 55–65% | 75–85% (over 2 steps) | 60–70% |
| Atom Economy | High | Low (Loss of Me group + BBr₃ waste) | Very High |
| Step Count | 1 | 2 | 1 |
| Purity Profile | Moderate (Bis-byproducts common) | Excellent (Regiospecific) | Good |
| Safety Profile | Low (DMF/DMSO skin absorption) | Low (BBr₃ hazard) | High (Water-based) |
| Cost | Low | High (Reagents + 2 steps) | Low-Moderate |
| Scalability | High | Moderate | High |
Decision Matrix & Workflow
Use the following flowchart to select the appropriate route for your specific constraints.
Caption: Decision tree for selecting the optimal synthetic strategy based on purity, cost, and environmental constraints.
References
-
Direct SNAr & Mechanism
-
Protected Route (Guaiacol Coupling)
- Topic: Synthesis of 2-(2-methoxyphenoxy)pyrazine followed by structural analysis.
- Source: National Institutes of Health (PMC). "2-(2-Methoxyphenoxy)pyrazine."
-
URL:[Link]
-
Green Chemistry (Aqueous SNAr)
-
Demethylation Strategies
-
Topic: Chemoselective demethylation of methoxypyridines/pyrazines.
- Source: Thieme Connect / Synthesis.
-
URL:[Link]
-
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Studies on pyrazines. Part 34.1 Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
Reference Standards for 2-(Pyrazin-2-yloxy)phenol: Qualification & Analysis Guide
Topic: Reference Standards for 2-(Pyrazin-2-yloxy)phenol Analysis Content Type: Technical Comparison & Qualification Guide Audience: Analytical Chemists, Medicinal Chemists, and QC Specialists in Drug Development.
Executive Summary
This compound (CAS: 1184168-91-9) is a critical heterocyclic building block and intermediate used in the synthesis of bioactive pyrazine derivatives, including potential kinase inhibitors, antimicrobial agents, and analogs of radiotherapeutic sensitizers like Pyrazinib .[1]
Due to its amphoteric nature—possessing both a basic pyrazine ring (pKa ~0.6) and an acidic phenolic moiety (pKa ~9.9)—accurate analysis requires highly characterized reference standards. This guide compares the performance of Primary Certified Reference Materials (CRMs) versus In-House Working Standards , providing a data-driven framework for their qualification and use in HPLC/LC-MS workflows.
Comparative Analysis: Primary vs. Working Standards
In pharmaceutical development, the choice of reference standard dictates the accuracy of impurity profiling and potency assays. The following table compares the two critical tiers of standards required for this compound analysis.
Table 1: Specification Comparison for Reference Standards
| Feature | Primary Reference Standard (PRS) | Working Standard (WS) |
| Intended Use | Absolute quantification, instrument calibration, and qualification of working standards. | Routine batch release, stability testing, and in-process control (IPC). |
| Purity Assignment | Absolute Methods: qNMR (Quantitative NMR) or Mass Balance (100% - Σ Impurities). | Relative Method: Potency assigned against the Primary Standard via HPLC. |
| Traceability | Traceable to SI units (via NIST/BIPM traceable internal standards). | Traceable to the Primary Reference Standard. |
| Re-test Interval | 12–24 Months (requires full re-characterization). | 6–12 Months (requires simple HPLC verification). |
| Cost/Availability | High cost / Limited availability (Custom synthesis often required). | Low cost / Produced in bulk from process material. |
| Critical Risk | Hygroscopicity can skew "As Is" potency if not handled in a glovebox. | Homogeneity issues if crystallized rapidly. |
Qualification Workflow: Establishing the "Gold Standard"
To establish a defensible Primary Standard for this compound, a Mass Balance Approach is recommended, cross-validated by qNMR . This dual-validation ensures that neither inorganic salts nor non-chromatographable volatiles inflate the purity value.
Diagram 1: Reference Standard Qualification Logic
The following decision tree outlines the self-validating workflow for qualifying a new batch of this compound.
Caption: Workflow for qualifying a primary reference standard using orthogonal analytical techniques.
Analytical Methodologies
The amphoteric nature of this compound presents a separation challenge. The phenol group ionizes at high pH, while the pyrazine nitrogen can protonate at very low pH.
Method A: HPLC-UV (Purity & Assay)
This method is robust for quantifying the standard and detecting related organic impurities.
-
Column: C18 End-capped (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Rationale: pH 5.5 keeps the phenol neutral (retained) and pyrazine uncharged.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Pyrazine characteristic absorption) .
-
Temperature: 30°C.
Method B: LC-MS/MS (Trace Impurity Identification)
Used when the standard purity is <99.0% to identify unknown peaks.
-
Ionization: ESI Positive Mode.
-
Target Ions:
-
[M+H]+ = 189.06 Da (Parent).
-
Fragment 95 Da (Phenol loss).
-
Fragment 80 Da (Pyrazine ring).
-
-
Note: The ether linkage is susceptible to in-source fragmentation; optimize declustering potential (DP) to minimize this.
Experimental Protocol: Potency Assignment
To assign potency to a Working Standard (WS) using a Primary Reference Standard (PRS) , follow this bracketing standard protocol.
Step 1: Preparation
-
Stock Solution (PRS): Weigh ~10.0 mg of PRS into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water. Calculate concentration (
) correcting for purity/moisture from the CoA. -
Stock Solution (WS): Weigh ~10.0 mg of WS into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.
Step 2: System Suitability
-
Inject the PRS solution 5 times.
-
Requirement: RSD of peak area ≤ 2.0%. Tailing factor < 1.5.[2]
Step 3: Analysis Sequence
-
Blank
-
PRS Injection 1
-
PRS Injection 2
-
WS Injection 1
-
WS Injection 2
-
PRS Injection 3 (Bracketing Standard)
Step 4: Calculation
Calculate the potency of the Working Standard (
Where:
- = Average Area of Working Standard.
- = Average Area of Primary Standard.
- = Weight (mg).[3]
- = Certified Purity of Primary Standard (%).
Stability & Handling Logic
The ether linkage in this compound is generally stable, but the phenolic hydroxyl is susceptible to oxidation and the pyrazine ring to hydrolysis under harsh acidic conditions.
Diagram 2: Degradation Pathways & Storage Logic
Caption: Potential degradation pathways and mitigating storage conditions.
Key Recommendation: Store standards in amber glass vials at +4°C. If the powder turns from off-white to brown, check for quinone formation using LC-MS (M+16 or M+14 shifts).
References
-
Buckley, A. M., et al. (2019).[4] "Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma."[1][4] Cancer Letters, 447, 115-129.[1][4] Link
-
Wang, J., et al. (2012). "2-{[(Pyrazin-2-yl)amino]methyl}phenol."[3][5][6] Acta Crystallographica Section E, 68(8), o2472.[5] Link
-
Jarrahpour, A. A., et al. (2004). "Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activity." Molbank, M373. Link
-
European Medicines Agency (EMA). "Guideline on the Qualification of Impurities." ICH Q3A(R2). Link
Sources
- 1. Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-{[(Pyrazin-2-yl)amino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-{[(Pyrazin-2-yl)amino]-meth-yl}phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-(Pyrazin-2-yloxy)phenol
The following guide provides an operational safety framework for handling 2-(Pyrazin-2-yloxy)phenol (CAS: 1184168-91-9).
Chemical Risk Profile & Hazard Identification
Before selecting PPE, you must understand the "Why" behind the protection. This compound combines a phenolic core with a nitrogen-containing pyrazine ring.[1]
| Property | Specification | Safety Implication |
| Compound Name | This compound | Phenolic Moiety: Potential for rapid skin absorption and protein denaturation (chemical burns).[1][2][3] |
| CAS Number | 1184168-91-9 | Use this for specific SDS lookup and waste labeling.[1] |
| Physical State | Solid (Powder) | High risk of inhalation and dust generation during weighing. |
| GHS Class | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp. Irritant) | Warning: Do not let the "Irritant" label lead to complacency. Phenolic intermediates can cause delayed tissue damage.[2] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety system.[1] If you cannot meet the "Required PPE" standard, the experiment must be paused.
Tier 1: Standard Handling (Solids & Small Scale)
For weighing <1g or handling closed vials.
| Zone | Required PPE | Technical Rationale |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient.[1] Powders can drift around side-shields.[1] Phenolic compounds cause severe, sometimes irreversible eye damage.[4] |
| Hands | Double Nitrile Gloves | Visual Indicator System: Wear a colored inner glove (e.g., blue) and a white outer glove. If the outer glove rips or degrades, the color contrast provides immediate warning. |
| Respiratory | Fume Hood (Primary) N95 (Secondary) | All open handling must occur in a certified fume hood. If weighing outside a hood is unavoidable, an N95 respirator is the absolute minimum to prevent mucous membrane irritation. |
| Body | Lab Coat (Buttoned) | Standard cotton/poly blend is acceptable for solid handling. Ensure cuffs are tucked under glove gauntlets. |
Tier 2: High Risk (Solutions & Synthesis)
For solubilizing in organic solvents (DMSO, DMF, DCM) or heating.[1]
| Zone | Required PPE | Technical Rationale |
| Hands | Laminate Film (Silver Shield) | Critical: Once dissolved in organic solvents (especially DMSO or DCM), the carrier solvent drags the phenol derivative through nitrile gloves in seconds.[1] Laminate gloves provide >4hr breakthrough protection.[4] |
| Body | Chemical Apron (Tyvek/Butyl) | Worn over the lab coat to prevent soak-through in the event of a liquid spill.[1] |
| Face | Face Shield | Required if heating the reaction or transferring volumes >50mL to protect against splash/reflux. |
Operational Protocols: Step-by-Step
Workflow A: Safe Weighing & Transfer
Goal: Eliminate dust generation and static discharge.
-
Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Control: Pyrazine derivatives are often fluffy powders prone to static. Use an anti-static gun on the weighing boat and spatula before contact. This prevents the powder from "jumping" onto your gloves/sleeves.
-
The "Clean Hand/Dirty Hand" Rule:
-
Right Hand (Dirty): Holds the spatula and touches the chemical container.
-
Left Hand (Clean): Touches only the balance door and notebook.
-
Why? This prevents cross-contamination of the lab bench, a common source of unexplained dermatitis in phenol researchers.
-
Workflow B: Solubilization (The Danger Zone)
Goal: Prevent transdermal delivery via solvent.
-
Solvent Selection: If possible, avoid Chloroform or DCM. Use Ethyl Acetate or Methanol if chemistry permits. Chlorinated solvents rapidly degrade nitrile, delivering the toxicant directly to the skin.
-
Double Glove Protocol:
-
Don Inner Nitrile Gloves.
-
Don Laminate (Silver Shield) Gloves.
-
Don Outer Nitrile Gloves (for dexterity/grip, as Laminate is slippery).
-
-
Dissolution: Add solvent slowly down the side of the vial to avoid "puffing" of the solid. Cap immediately.
Decision Logic & Safety Visualization
The following diagram illustrates the decision-making process for PPE selection and Emergency Response.
Figure 1: PPE Selection and Emergency Response Decision Tree.[1][4]
Emergency Response & Disposal
First Aid (Specific to Phenolics)
While the SDS for this specific CAS recommends water, best practice for phenolic compounds involves specific decontamination steps.
-
Skin Contact:
-
Immediate Flush: Rinse with copious amounts of water for at least 15 minutes.[2][5]
-
PEG 300/400 (Optional but Recommended): For traditional phenols, swabbing with Polyethylene Glycol (PEG) 300 or 400 is superior to water because phenols are hydrophobic and dissolve better in PEG. Keep a bottle of PEG 400 in the first aid kit as a precaution.
-
Do Not Use Ethanol: Never wash a phenol burn with ethanol; it increases blood absorption rates.[2]
-
-
Eye Contact:
Disposal
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Toxic/Hazardous" bin. Do not use general trash.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on your solvent.[1] Label clearly with the full chemical name (no abbreviations).
References
-
PubChem. this compound Compound Summary (CID 60871254).[1] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol Handling. [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure: Phenol. (Authoritative reference for general phenolic PPE selection). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
